potassium;2-ethoxy-2-oxoacetate
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Overview
Description
Potassium;2-ethoxy-2-oxoacetate, also known as ethyl potassium oxalate, is a crystalline salt with the chemical formula C4H5KO4. It is a derivative of oxalic acid and is commonly used in organic synthesis as a reagent and catalyst. This compound is known for its stability and solubility in water and alcohol, making it a versatile chemical in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;2-ethoxy-2-oxoacetate can be synthesized through the reaction of diethyl oxalate with potassium hydroxide. The reaction typically involves mixing diethyl oxalate with an aqueous solution of potassium hydroxide, followed by heating to promote the formation of the desired product. The reaction can be represented as follows:
C4H6O4+KOH→C4H5KO4+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and precise control of reaction conditions such as temperature and pH .
Chemical Reactions Analysis
Types of Reactions
Potassium;2-ethoxy-2-oxoacetate undergoes various chemical reactions, including:
Decarboxylative Coupling: This reaction involves the removal of a carboxyl group and coupling with aryl or alkenyl halides.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in decarboxylative coupling reactions.
Aryl and Alkenyl Halides: Common substrates for coupling reactions.
Phosphine Ligands: Enhance the efficiency of palladium-catalyzed reactions.
Major Products
Aryl and Alkenyl Esters: Formed through decarboxylative coupling reactions.
Substituted Oxalates: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Potassium;2-ethoxy-2-oxoacetate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including esters and ketones.
Catalysis: Acts as a catalyst in esterification and carbonylation reactions.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Materials Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of potassium;2-ethoxy-2-oxoacetate in decarboxylative coupling reactions involves the formation of a palladium complex with the oxalate. The decarboxylation step is the rate-determining step, where the palladium complex undergoes a transition state with five-coordination. This leads to the formation of the desired ester product .
Comparison with Similar Compounds
Similar Compounds
Potassium;2-methoxy-2-oxoacetate: Similar in structure but with a methoxy group instead of an ethoxy group.
Potassium;2-oxo-2-phenylacetate: Contains a phenyl group, leading to different reactivity and applications.
Uniqueness
Potassium;2-ethoxy-2-oxoacetate is unique due to its stability and versatility in various chemical reactions. Its ability to undergo decarboxylative coupling without the need for copper as a support catalyst sets it apart from other similar compounds .
Properties
IUPAC Name |
potassium;2-ethoxy-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPQQBNSTHRHEK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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